N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring, a pyrimidine ring, and a cyclopropyl group, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C14H20N4O2S |
|---|---|
Molecular Weight |
308.40 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H20N4O2S/c1-9-7-12(17-14(15-9)21-2)18-5-6-20-11(8-18)13(19)16-10-3-4-10/h7,10-11H,3-6,8H2,1-2H3,(H,16,19) |
InChI Key |
RXXJKHYPIZKSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.
Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with appropriate reagents under acidic or basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
Uniqueness
N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is unique due to its combination of a morpholine ring, a pyrimidine ring, and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, highlighting its potential for specialized uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
